rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans
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Overview
Description
rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an azetidine ring, and an aminocyclopropyl group. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the aminocyclopropyl group. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.
Medicine: It is a key component in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound shares the azetidine ring and tert-butyl ester group but differs in the presence of a methylsulfonyl group.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar in structure, this compound contains a bromomethyl group instead of the aminocyclopropyl group.
Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: This compound features a dimethylamino and fluoromethyl group, highlighting the versatility of the azetidine scaffold.
Uniqueness
rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in the synthesis of novel compounds and the study of complex biological systems.
Properties
IUPAC Name |
tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7(6-13)8-4-9(8)12/h7-9H,4-6,12H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIVGVPAYOAPKN-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H]2C[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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